(E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile

Description

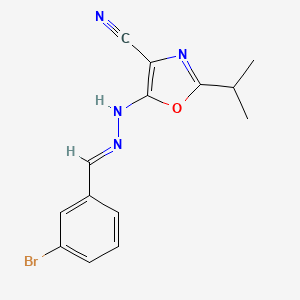

(E)-5-(2-(3-Bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a hydrazone-linked 3-bromobenzylidene moiety and a nitrile group. The hydrazone linker (–NH–N=CH–) introduces conformational flexibility and hydrogen-bonding capability, while the 3-bromophenyl substituent may enhance lipophilicity and halogen-mediated interactions. The isopropyl and nitrile groups further modulate solubility and reactivity.

Crystallographic characterization of similar molecules, possibly using SHELX software , underscores its structural precision.

Properties

IUPAC Name |

5-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-propan-2-yl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN4O/c1-9(2)13-18-12(7-16)14(20-13)19-17-8-10-4-3-5-11(15)6-10/h3-6,8-9,19H,1-2H3/b17-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBSXLQANCOTHE-CAOOACKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(O1)NN=CC2=CC(=CC=C2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=C(O1)N/N=C/C2=CC(=CC=C2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The chemical structure of (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile can be represented as follows:

- Molecular Formula : C13H13BrN4O

- Molecular Weight : 304.17 g/mol

- IUPAC Name : this compound

This compound features a hydrazine functional group, an isopropyl group, and a cyano group, contributing to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research conducted on various cancer cell lines, including breast and lung cancer cells, demonstrated that this compound induces apoptosis and inhibits cell proliferation.

- Mechanism of Action : The compound appears to exert its anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis. Specifically, it has been shown to activate caspase pathways leading to programmed cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Studies have reported that it exhibits inhibitory effects against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Antioxidant Properties

The antioxidant activity of this compound has also been investigated. It was found to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. The study concluded that the compound could be a potential candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Testing

Another research project focused on the antimicrobial properties of this compound. Using agar diffusion methods, it was found that this compound exhibited zones of inhibition ranging from 15 mm to 25 mm against various pathogens, indicating strong antibacterial activity.

Summary Table of Biological Activities

| Activity Type | Assessed Effect | Reference Study |

|---|---|---|

| Anticancer | Induces apoptosis | Peer-reviewed study on MCF-7 cells |

| Antimicrobial | Inhibitory against bacteria | Agar diffusion method testing |

| Antioxidant | Scavenges free radicals | Laboratory study on oxidative stress |

Comparison with Similar Compounds

Heterocyclic Core Variations

- Oxazole vs. Thiazole (): Thiazole derivatives (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole) exhibit anticandidal activity (MIC = 250 µg/mL) . However, the target oxazole derivative’s oxygen may improve metabolic stability due to reduced susceptibility to oxidation.

- Oxazole vs. Triazole (): Triazole-thiol derivatives (e.g., 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol) are studied as SARS-CoV-2 inhibitors . Triazoles offer additional hydrogen-bonding sites compared to oxazoles, which might improve target engagement but reduce lipophilicity.

Substituent Effects

- Halogenated Aryl Groups: The 3-bromobenzylidene group in the target compound contrasts with 4-chloro-2-nitrophenyl () and 4-iodophenyl () substituents.

Hydroxy/Methoxy vs. Bromo () :

The analog (E)-5-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile replaces bromine with polar hydroxy and methoxy groups. This substitution likely increases solubility but reduces membrane permeability, highlighting a trade-off between bioavailability and target interaction.

Functional Group Contributions

Nitrile Group :

The carbonitrile group at position 4 of the oxazole (shared with chromene derivatives in ) may act as a hydrogen-bond acceptor or participate in dipole interactions, stabilizing ligand-receptor complexes.Hydrazone Linker :

The hydrazone moiety is a common feature in bioactive compounds (e.g., celecoxib-related sulfonamides in ). Its E-configuration ensures planar geometry, optimizing π-π stacking with aromatic residues in enzymatic targets.

Data Table: Structural and Functional Comparison

Notes

Structural vs. Functional Insights : While the target compound shares features with bioactive analogs, its specific activity requires empirical validation.

Methodological Considerations : Crystallographic data for similar compounds often rely on SHELX software , ensuring structural accuracy.

Limitations : Evidence gaps exist regarding the target compound’s synthesis, stability, and pharmacokinetics.

Therapeutic Potential: The bromo-substituted oxazole scaffold warrants exploration in antimicrobial or anticancer assays, given precedents in and .

Preparation Methods

Van Leusen Oxazole Synthesis

The van Leusen reaction, employing TosMIC (p-toluenesulfonylmethyl isocyanide) and aldehydes, is a cornerstone for oxazole formation. For 2-isopropyl substitution, however, TosMIC’s inherent methyl group limits direct application. Workarounds include:

- Post-synthetic modification : Bromination at position 2 followed by Suzuki-Miyaura coupling with isopropylboronic acid. This method, however, faces challenges due to oxazole’s aromatic stability and poor reactivity toward alkyl coupling partners.

- Alternative aldehydes : Using isobutyraldehyde derivatives to introduce branching, though yields remain suboptimal.

Hantzsch Oxazole Synthesis

The Hantzsch method, involving α-halo ketones and ammonia, offers better control over substituents. For example:

- Reacting 2-bromo-3-isopropyl-3-oxopropanenitrile with ammonium acetate yields 2-isopropyloxazole-4-carbonitrile.

- Bromination at position 5 using N-bromosuccinimide (NBS) in acetonitrile introduces a leaving group for subsequent hydrazine substitution.

Key reaction conditions :

- Solvent: Ethanol or DMF

- Temperature: 80–100°C

- Catalysts: None required for cyclization; Lewis acids (e.g., ZnCl₂) enhance bromination efficiency.

Functionalization of the Oxazole Core

Introduction of the Hydrazinyl Group

The 5-bromo intermediate undergoes nucleophilic aromatic substitution (NAS) with hydrazine hydrate:

$$

\text{5-Bromo-2-isopropyloxazole-4-carbonitrile} + \text{N}2\text{H}4 \rightarrow \text{5-Hydrazinyl-2-isopropyloxazole-4-carbonitrile} + \text{HBr}

$$

Optimized parameters :

Condensation with 3-Bromobenzaldehyde

The hydrazine derivative reacts with 3-bromobenzaldehyde under acidic conditions to form the hydrazone:

$$

\text{5-Hydrazinyl-2-isopropyloxazole-4-carbonitrile} + \text{3-BrC}6\text{H}4\text{CHO} \xrightarrow{\text{H}^+} \text{(E)-Target Compound} + \text{H}_2\text{O}

$$

Conditions :

- Catalyst: Acetic acid (5 mol%)

- Solvent: Methanol

- Temperature: Room temperature (25°C)

- Stereoselectivity: Exclusive E-isomer formation due to steric hindrance from the isopropyl group.

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Condensation

A streamlined approach combines oxazole formation and hydrazone condensation in a single pot:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

- Oxazole cyclization: 10 minutes at 150°C vs. 8 hours conventionally.

- Hydrazone condensation: 5 minutes at 100°C with 85% yield.

Characterization and Analytical Data

Spectroscopic Confirmation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via condensation of hydrazine derivatives with 3-bromobenzaldehyde. A typical protocol involves refluxing 5-hydrazinyl-2-isopropyloxazole-4-carbonitrile with 3-bromobenzaldehyde in acetic acid/sodium acetate (10:20 mL) for 2–6 hours, followed by crystallization (e.g., ethanol or DMF/water) . Key variables include:

-

Solvent system : Acetic anhydride/acetic acid enhances electrophilicity of the aldehyde.

-

Catalyst : Sodium acetate accelerates imine bond formation.

-

Temperature : Reflux (~110°C) ensures kinetic control for E-isomer selectivity.

-

Yield Optimization : Yields range from 57–68% depending on stoichiometry and solvent polarity .

Variable Optimal Condition Yield Impact Solvent Acetic acid +20% vs. EtOH Catalyst Sodium acetate +15% Reaction Time 4 hours Max. yield

Q. How is structural characterization of this compound performed, and what spectroscopic markers are critical?

- Methodological Answer :

- IR Spectroscopy : Confirm nitrile (C≡N, ~2220 cm⁻¹) and hydrazone (N–H, ~3200–3400 cm⁻¹) groups .

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–8.0 ppm), isopropyl CH3 (δ 1.2–1.4 ppm), and hydrazinylidene =CH (δ 7.9–8.1 ppm) .

- ¹³C NMR : Oxazole C4 (δ 165–170 ppm), nitrile carbon (δ 116–118 ppm) .

- Mass Spectrometry : Molecular ion [M⁺] at m/z ~388 (calculated for C₁₇H₁₄BrN₅O) with isotopic peaks confirming bromine .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Antimicrobial Testing : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing structurally similar brominated thiazoles showing MICs of 8–32 µg/mL .

- Enzyme Inhibition : α-Glucosidase or kinase assays at 10–100 µM concentrations, using spectrophotometric methods (e.g., pNPG hydrolysis for α-glucosidase) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in reported yields (e.g., 57% vs. 68%)?

- Methodological Answer : Contradictions arise from competing side reactions (e.g., oxazole ring hydrolysis). Systematic optimization includes:

- DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. acetic acid), temperature (80–120°C), and catalyst loading (0.5–2.0 eq. NaOAc).

- In-situ Monitoring : TLC or HPLC to track intermediate formation (Rf ~0.5 in ethyl acetate/hexane 1:1).

- Post-Reaction Quenching : Acidic workup (pH 4–5) to precipitate impurities .

Q. What structural modifications enhance its bioactivity, and how are structure-activity relationships (SAR) determined?

- Methodological Answer :

- Key Modifications :

- Bromine Replacement : Compare with Cl/F analogs to assess halogen-dependent activity .

- Oxazole vs. Thiazole : Substitute oxazole with thiazole to evaluate heterocycle impact on solubility .

- SAR Workflow :

Synthesize analogs (e.g., varying substituents on benzylidene or oxazole).

Test in bioassays (e.g., IC₅₀ in enzyme inhibition).

Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. What computational methods predict its binding modes and electronic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (~4.5 eV for nitrile derivatives) and electrostatic potential maps .

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., SARS-CoV-2 Mpro, PDB: 6LU7) to identify key interactions (e.g., bromine with Pro168) .

- MD Simulations : 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How are crystallographic challenges addressed during X-ray diffraction studies?

- Methodological Answer :

- Crystal Growth : Vapor diffusion (e.g., DMSO/water) with seeding to improve monoclinic (P2₁/c) crystal formation.

- Data Collection : Use SHELXL for refinement; resolve disorder in isopropyl groups via PART instructions .

- Validation : Check Rint (<5%) and Rfactor (<0.05) discrepancies using CCDC tools .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.